3,5,5-Trimethyloxolane-3-carboxylic acid
Description
3,5,5-Trimethyloxolane-3-carboxylic acid is a substituted oxolane (tetrahydrofuran) derivative featuring three methyl groups and a carboxylic acid functional group. Based on available data, its molecular formula is ambiguously listed in the evidence as "O" , which is likely a formatting error. Assuming structural coherence, the compound likely follows a formula such as C₈H₁₂O₃ (calculated for an oxolane core with three methyl substituents and a carboxylic acid group). Its CAS registry number is 1823262-95-8, and it is cataloged under MDL number MFCD23381295 .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3,5,5-trimethyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-8(3,5-11-7)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
VDEPLYUNSVSQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CO1)(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyloxolane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,5,5-trimethyl-1,4-dioxane with a strong acid, such as hydrochloric acid, to induce cyclization and form the oxolane ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3,5,5-Trimethyloxolane-3-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5,5-Trimethyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3,5,5-trimethyloxolane-3-carboxylic acid, enabling comparative analysis of their chemical profiles:
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- CAS: Not explicitly listed (SDS: TRC-T792065-2.5G) .
- Structure : A pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid (-COOH) at position 3.
- Key Features: The electron-withdrawing -CF₃ group enhances acidity and metabolic stability compared to non-fluorinated analogs . No occupational exposure limits or bioaccumulation risks are reported, though it is incompatible with strong acids, bases, or oxidizers .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- CAS : 42346-68-9; EC: 255-765-5 .
- Structure : A pyrrolidine ring with a ketone (5-oxo) group, a methyl substituent at position 1, and a carboxylic acid at position 3.
- Used in peptide mimetics or as a precursor for bioactive molecules .
5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-carboxylic Acid
- CAS : 773145-52-1; Mol. formula: C₁₃H₁₉N₃O₄ .
- Structure : A fused bicyclic system combining pyrazole and diazepine rings, with a tert-butoxy carbonyl (Boc) protecting group and a carboxylic acid.
- Key Features :
Structural and Functional Comparison Table
*Note: The molecular formula for 3,5,5-Trimethyloxolane-3-carboxylic acid is ambiguously reported as "O" in the evidence, suggesting a documentation error .
Research Implications and Limitations
- Structural Diversity : The oxolane derivative’s saturated oxygen ring may improve solubility relative to aromatic pyridine or rigid diazepine analogs. However, the lack of methyl groups in the latter compounds could reduce steric hindrance during binding interactions.
- Reactivity : The trifluoromethyl group in the pyridine analog enhances metabolic resistance, while the Boc group in the diazepine compound aids in protecting reactive amines during synthesis .
- Data Gaps : Detailed physicochemical properties (e.g., pKa, logP) and synthetic protocols for 3,5,5-Trimethyloxolane-3-carboxylic acid are absent in the provided evidence, limiting direct performance comparisons.
Biological Activity
3,5,5-Trimethyloxolane-3-carboxylic acid (C8H14O3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3,5,5-trimethyloxolane-3-carboxylic acid is C8H14O3. Its structure features a five-membered oxolane ring with three methyl groups and a carboxylic acid functional group. The compound's unique structure contributes to its reactivity and potential biological effects.
Biological Activity
Research indicates that 3,5,5-trimethyloxolane-3-carboxylic acid may possess several biological activities:
Anticancer Properties
Preliminary studies suggest that derivatives of the compound may inhibit cancer cell proliferation. For instance, compounds that inhibit FASN have shown promise in various cancer models by inducing apoptosis and reducing cell viability .
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. While specific data on 3,5,5-trimethyloxolane-3-carboxylic acid is sparse, its structural analogs have demonstrated effectiveness against a range of pathogens.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
- FASN Inhibition : A study highlighted the role of FASN inhibitors in reducing mitochondrial function and increasing oxidative stress in cancer cells. This pathway could be relevant for 3,5,5-trimethyloxolane-3-carboxylic acid as it may similarly affect mitochondrial dynamics .
- Antioxidant Effects : Research on related carboxylic acids has shown their ability to mitigate oxidative damage in cellular models. This suggests that 3,5,5-trimethyloxolane-3-carboxylic acid could have protective effects against oxidative stress .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | Anticancer | FASN inhibition |
| 2,2,5,5-Tetramethyloxolane-3-carboxylic acid | Antimicrobial | Disruption of microbial cell membranes |
| 3-Carbomethoxy-4-methylphenylacetic acid | Antioxidant | Free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
